1-(4-bromofuran-2-yl)methanamine
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Overview
Description
1-(4-bromofuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and an amine group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromofuran-2-yl)methanamine typically involves the bromination of furan followed by the introduction of the methanamine group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromofuran is then subjected to a nucleophilic substitution reaction with methanamine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromofuran-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Furan derivatives without the bromine substituent.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromofuran-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-bromofuran-2-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the amine group allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorofuran-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorofuran-2-yl)methanamine: Similar structure but with a fluorine atom instead of bromine.
1-(4-iodofuran-2-yl)methanamine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(4-bromofuran-2-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
1204670-28-9 |
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Molecular Formula |
C5H6BrNO |
Molecular Weight |
176.01 g/mol |
IUPAC Name |
(4-bromofuran-2-yl)methanamine |
InChI |
InChI=1S/C5H6BrNO/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2 |
InChI Key |
HOTDKMXUFSTZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1Br)CN |
Purity |
95 |
Origin of Product |
United States |
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